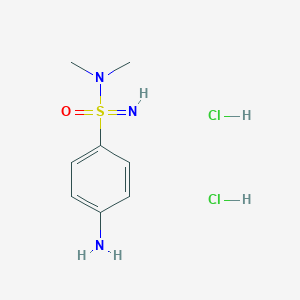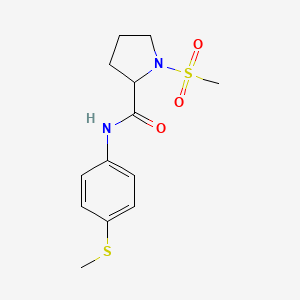
1-(methylsulfonyl)-N-(4-(methylthio)phenyl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(methylsulfonyl)-N-(4-(methylthio)phenyl)pyrrolidine-2-carboxamide, also known as MSMP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This molecule is a pyrrolidine-based amide that has been shown to have a range of biochemical and physiological effects. In
Scientific Research Applications
Amide Ligands in Cu-Catalyzed Coupling
Research by Ma et al. (2017) introduced a new class of amide ligands that significantly enhance the Cu-catalyzed coupling of sodium methanesulfinate with (hetero)aryl chlorides, leading to the synthesis of pharmaceutically important (hetero)aryl methylsulfones. This study underscores the role of specific amide ligands in facilitating metal-catalyzed coupling reactions, offering a pathway to synthesize complex molecules efficiently Ma et al., 2017.
Synthesis of Soluble and Thermally Stable Polyamides
Ravikumar and Saravanan (2012) discussed the synthesis of new polyamides with exceptional solubility and thermal stability. These polyamides incorporate thiourea and pendent 4-pyridylformylimino groups, demonstrating outstanding solubility in various solvents and improved thermal stability upon curing. The study highlights the potential of these materials in applications requiring high performance and durability Ravikumar & Saravanan, 2012.
Fluorinated Polyamides for Advanced Materials
Liu et al. (2013) synthesized novel soluble fluorinated polyamides containing pyridine and sulfone moieties. These polymers exhibit low dielectric constants, high transparency, and are amorphous with excellent solubility in organic solvents. The materials' thermal stability and mechanical properties make them suitable for high-performance applications in electronics and materials science Liu et al., 2013.
Synthesis of Potential Anti-inflammatory Agents
Gangapuram and Redda (2006) synthesized novel tetrahydropyridine derivatives as potential anti-inflammatory agents. Their work represents an exploration into novel chemical spaces for drug discovery, focusing on derivatives with specific structural features that may confer anti-inflammatory properties Gangapuram & Redda, 2006.
Antibacterial Activity of New Sulfonamides
Ajani et al. (2012) synthesized a series of α-tolylsulfonamide derivatives and evaluated their antibacterial activity, showcasing the potential of sulfonamide scaffolds in developing new antibiotics. This study contributes to the ongoing search for new antimicrobial agents amid growing resistance to existing drugs Ajani et al., 2012.
properties
IUPAC Name |
N-(4-methylsulfanylphenyl)-1-methylsulfonylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S2/c1-19-11-7-5-10(6-8-11)14-13(16)12-4-3-9-15(12)20(2,17)18/h5-8,12H,3-4,9H2,1-2H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFHVFFVEIGPDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)NC(=O)C2CCCN2S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

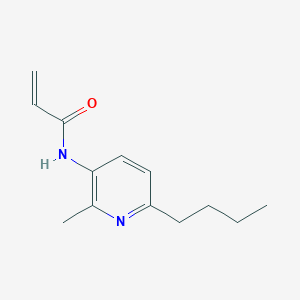
![1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone O-allyloxime](/img/structure/B2412535.png)

![(E)-4-(indolin-1-ylsulfonyl)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2412539.png)
![4-Methyl-6-(3-methylphenyl)-2-octyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2412540.png)
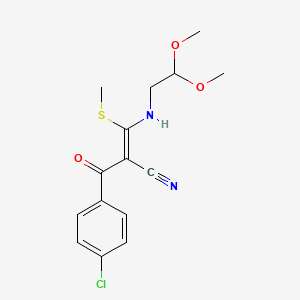


![Tert-butyl N-[(1R,2R,5S)-8-oxo-2-bicyclo[3.2.1]octanyl]carbamate](/img/structure/B2412546.png)
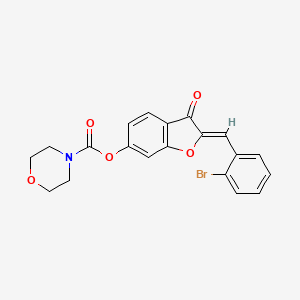
![(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-pyridin-4-ylmethanone](/img/structure/B2412551.png)
![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2412553.png)
![Methyl 2-amino-2-[3-(3-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2412554.png)
